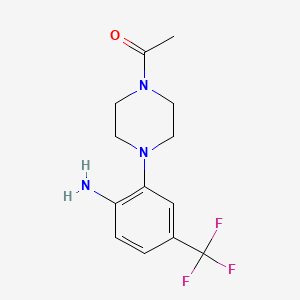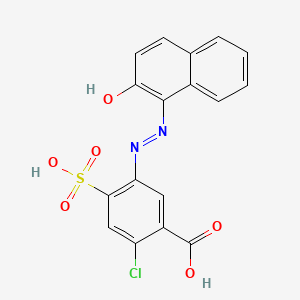
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone is a chemical compound with the molecular formula C6H10ClFNO2 It is known for its unique structure, which includes a morpholine ring, a chloro group, and a fluoro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone typically involves the reaction of morpholine with chloroacetyl chloride and fluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone.
Oxidation Reactions: Oxidation products include oxides and other higher oxidation state compounds.
Reduction Reactions: Reduction products include reduced derivatives with fewer oxygen atoms.
Applications De Recherche Scientifique
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The morpholine ring provides stability and enhances its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-Morpholinyl)Ethanone: Similar structure but lacks the fluoro group.
2-Fluoro-1-(4-Morpholinyl)Ethanone: Similar structure but lacks the chloro group.
4-(Chloroacetyl)morpholine: Similar structure but lacks the fluoro group and has a different substitution pattern.
Uniqueness
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
27074-60-8 |
|---|---|
Formule moléculaire |
C6H9ClFNO2 |
Poids moléculaire |
181.59 g/mol |
Nom IUPAC |
2-chloro-2-fluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |
Clé InChI |
CKPUHFUQFHBWAJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
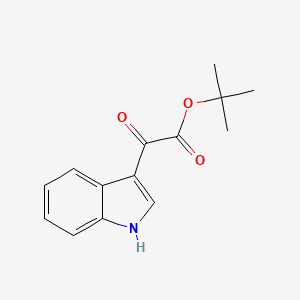

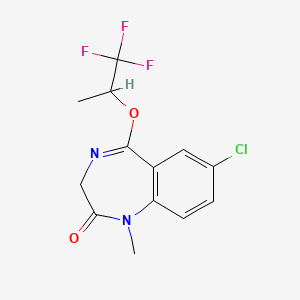
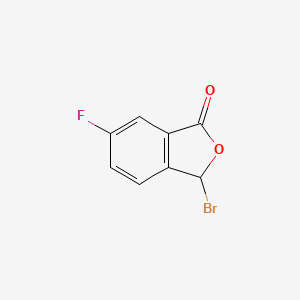

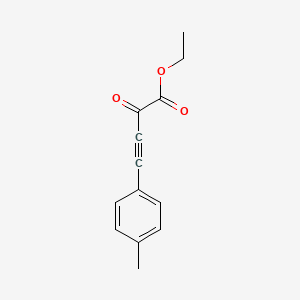
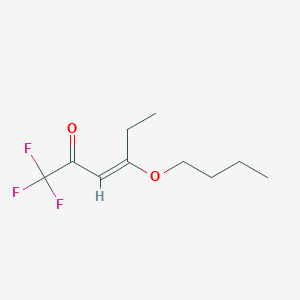
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
